Allopurinol

Description

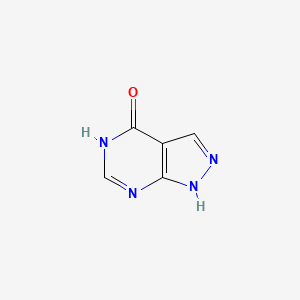

Structure

3D Structure

Propriétés

IUPAC Name |

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCNXPDARWKPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | allopurinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Allopurinol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022573 | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |

| Record name | SID56424020 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |

CAS No. |

315-30-0, 184789-03-5, 691008-24-9 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184789-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691008-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allopurinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOPURINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 662 °F (NTP, 1992), >300, 350 °C | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Allopurinol: Unveiling Pleiotropic Mechanisms Beyond Uric Acid Reduction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Allopurinol, a cornerstone in the management of hyperuricemia and gout, is primarily recognized for its potent inhibition of xanthine oxidase, the terminal enzyme in purine metabolism. This action effectively curtails the production of uric acid. However, a growing body of evidence illuminates a far more complex and multifaceted pharmacological profile for this compound, extending well beyond its urate-lowering effects. These pleiotropic actions, which are of significant interest to the scientific and drug development communities, encompass the mitigation of oxidative stress, enhancement of endothelial function, and modulation of inflammatory pathways. This technical guide provides an in-depth exploration of these non-canonical mechanisms of this compound. It synthesizes findings from key experimental studies, presents quantitative data in a structured format for comparative analysis, details relevant experimental protocols, and visualizes the intricate signaling pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, fostering a deeper understanding of this compound's therapeutic potential and informing future research endeavors.

Introduction

For decades, the therapeutic utility of this compound has been almost exclusively attributed to its capacity to lower serum uric acid levels.[1][2][3][4][5] As a structural analog of hypoxanthine, this compound and its primary active metabolite, oxypurinol, act as competitive inhibitors of xanthine oxidase.[1][4] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][3] By blocking this pivotal step, this compound effectively reduces the systemic urate burden, thereby preventing the formation of monosodium urate crystals that are the hallmark of gouty arthritis.[1][5]

However, emerging research has begun to challenge this narrow perception of this compound's mechanism of action. A compelling body of preclinical and clinical evidence now suggests that this compound possesses a range of beneficial effects that are independent of its impact on uric acid levels. These "pleiotropic" effects are largely linked to its ability to attenuate the production of reactive oxygen species (ROS) and modulate key signaling pathways involved in inflammation and vascular function.[6][7] This guide will delve into the intricate molecular mechanisms that underpin these non-urate-lowering actions of this compound, providing a detailed overview of its impact on oxidative stress, endothelial function, and inflammatory processes.

Attenuation of Oxidative Stress

A central tenet of this compound's pleiotropic effects is its profound impact on oxidative stress. The enzymatic action of xanthine oxidase is a significant source of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[8][9] By inhibiting this enzyme, this compound directly curtails the generation of these ROS, thereby alleviating oxidative stress.[2][10]

Direct Inhibition of ROS Production

The conversion of hypoxanthine to uric acid by xanthine oxidase is a process that generates ROS as a byproduct.[8] this compound's inhibition of this enzyme directly reduces the production of these damaging free radicals.[2][10] This has been demonstrated in various experimental models, where this compound treatment has been shown to decrease markers of oxidative stress.[11][12]

Impact on Lipid Peroxidation

Oxidative stress can lead to the damaging oxidation of lipids, a process known as lipid peroxidation. Malondialdehyde (MDA) is a well-established biomarker of lipid peroxidation.[11][12] Studies have consistently shown that this compound treatment significantly reduces plasma MDA levels, indicating a reduction in oxidative damage to lipids.[11][12]

Quantitative Data on Oxidative Stress Markers

The following table summarizes the quantitative effects of this compound on key markers of oxidative stress from selected studies.

| Biomarker | Study Population | This compound Dose | Duration | Baseline Level (Control/Placebo) | Post-treatment Level (this compound) | Percentage Change | p-value | Reference |

| Plasma Malondialdehyde (MDA) | Chronic Heart Failure | 300 mg/day | 1 month | 461 ± 101 nmol/L | 346 ± 128 nmol/L | -24.9% | 0.03 | [11][12] |

| Plasma Lipid Hydroperoxides | Intense Exercise (Horses) | Not specified | N/A | 492.7 ± 33.4 µM | 217.5 ± 32.1 µM | -55.9% | <0.05 | [13][14] |

| Oxidized Glutathione (GSSG) | Intense Exercise (Horses) | Not specified | N/A | 87.2 ± 12.2 µM | 63.8 ± 8.6 µM | -26.8% | <0.05 | [13][14] |

Signaling Pathway: Xanthine Oxidase and ROS Production

The following diagram illustrates the central role of xanthine oxidase in the production of reactive oxygen species and how allopurinorl intervenes in this pathway.

Enhancement of Endothelial Function

Endothelial dysfunction, a key early event in the pathogenesis of atherosclerosis, is characterized by impaired vasodilation and a pro-inflammatory, pro-thrombotic state.[15][16] this compound has been shown to improve endothelial function in various patient populations, an effect that appears to be independent of its urate-lowering action.[17][18]

Improvement of Flow-Mediated Dilation (FMD)

Flow-mediated dilation (FMD) is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, primarily mediated by nitric oxide (NO). A meta-analysis of 22 studies with a total of 1472 patients demonstrated that this compound significantly improved FMD.[15]

Increased Forearm Blood Flow

Studies using forearm venous occlusion plethysmography have shown that this compound significantly increases forearm blood flow in response to acetylcholine, an endothelium-dependent vasodilator.[11][12][18] This effect is not observed with the endothelium-independent vasodilator sodium nitroprusside, further supporting a direct effect of this compound on endothelial function.[11][12][18]

Quantitative Data on Endothelial Function

The following table summarizes the quantitative effects of this compound on markers of endothelial function.

| Parameter | Study Population | This compound Dose | Duration | Placebo/Control Response | This compound Response | p-value | Reference |

| Flow-Mediated Dilation (FMD) | Meta-analysis (22 studies) | Varied | Varied | Control | WMD = 1.46% (95% CI [0.70, 2.22]) | < 0.01 | [15] |

| Forearm Blood Flow (% change) | Chronic Heart Failure | 300 mg/day | 1 month | 120 ± 22% | 181 ± 19% | 0.003 | [11][12] |

| Forearm Blood Flow (% change) | Chronic Heart Failure | 600 mg/day | 1 month | 73.96 ± 10.29% | 240.31 ± 38.19% | < 0.001 | [17][18] |

Signaling Pathway: Endothelial Function and Nitric Oxide

The diagram below illustrates how this compound may improve endothelial function by reducing oxidative stress and increasing nitric oxide bioavailability.

Modulation of Inflammatory Pathways

Beyond its antioxidant effects, this compound exhibits direct anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[19] Studies have suggested that this compound can inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][19]

Attenuation of NLRP3 Inflammasome Activation

The NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and promoting the maturation of pro-inflammatory cytokines IL-1β and IL-18.[6] this compound has been shown to inhibit the activation of the NLRP3 inflammasome, potentially by blocking the stimulating effects of thioredoxin-interacting protein (TXNIP).[6][7]

Quantitative Data on Inflammatory Markers

The following table presents data on the effect of this compound on inflammatory markers.

| Biomarker | Experimental Model/Population | This compound Treatment | Outcome | Reference |

| NF-κB | CCl₄-induced liver injury (rats) | 50 mg/kg or 100 mg/kg daily | Partially prevented NF-κB nuclear translocation. | [19] |

| TNF-α, IL-1β, IL-6 | CCl₄-induced liver injury (rats) | 50 mg/kg | Partially prevented the increase in these pro-inflammatory cytokines. | [19] |

| IL-10 | CCl₄-induced liver injury (rats) | 50 mg/kg | Increased the anti-inflammatory cytokine IL-10. | [19] |

| NLRP3 Inflammasome | Fructose-fed rats | Not specified | Blocked NLRP3 inflammasome activation. | [20] |

Signaling Pathway: Anti-inflammatory Mechanisms

This diagram illustrates the potential mechanisms by which this compound exerts its anti-inflammatory effects through the inhibition of NF-κB and the NLRP3 inflammasome.

Cardiovascular Implications

Given its beneficial effects on oxidative stress, endothelial function, and inflammation, this compound has been investigated for its potential cardiovascular protective effects. While smaller studies and observational data have suggested a benefit, larger, more definitive clinical trials have yielded mixed results.

Observational Studies and Smaller Trials

Some observational studies have linked this compound use with a lower risk of stroke and cardiac events in older adults with hypertension.[21] Smaller clinical trials have also demonstrated improvements in endothelial function and exercise capacity in patients with angina and heart failure.[2]

The ALL-HEART Study

The this compound and Cardiovascular Outcomes in Ischemic Heart Disease (ALL-HEART) trial, a large, randomized, open-label trial, investigated the effect of this compound on major cardiovascular outcomes in patients with ischemic heart disease but without a history of gout.[9][22] The study found no significant difference in the primary composite outcome of non-fatal myocardial infarction, non-fatal stroke, or cardiovascular death between the this compound group and the usual care group.[9][22]

Summary of Cardiovascular Outcome Data

| Study/Trial | Study Design | Population | Key Finding | Reference |

| Observational | Retrospective cohort | Older adults with hypertension | This compound use was associated with a significantly lower risk of stroke and cardiac events. | [21] |

| ALL-HEART | Randomized, open-label | Ischemic heart disease without gout | No significant difference in the primary composite outcome of cardiovascular death, non-fatal MI, or non-fatal stroke. | [9][22] |

| Meta-analysis | 21 Randomized Controlled Trials | Cardiovascular disease | This compound was not associated with a significant reduction in cardiovascular death or all-cause death compared to placebo/usual care. | [23] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Measurement of Flow-Mediated Dilation (FMD)

Principle: FMD is an ultrasound-based technique that measures the change in the diameter of a conduit artery, typically the brachial artery, in response to an increase in blood flow (reactive hyperemia) induced by a period of ischemia.

Protocol Overview:

-

Patient Preparation: The subject rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room.

-

Baseline Imaging: A high-resolution ultrasound transducer is used to obtain a longitudinal image of the brachial artery. Baseline diameter and blood flow velocity are recorded.

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm distal to the ultrasound probe and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes to induce ischemia.

-

Post-Occlusion Imaging: The cuff is rapidly deflated, and the brachial artery diameter and blood flow are continuously monitored for at least 3 minutes.

-

Data Analysis: The FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter.

Malondialdehyde (MDA) Assay

Principle: The thiobarbituric acid reactive substances (TBARS) assay is a commonly used method to measure MDA, a marker of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.

Protocol Overview:

-

Sample Preparation: Plasma or tissue homogenates are prepared.

-

Reaction Mixture: An aliquot of the sample is mixed with a solution containing TBA and an acid (e.g., trichloroacetic acid or phosphoric acid).

-

Incubation: The mixture is heated at 90-100°C for a specific duration (e.g., 60 minutes).

-

Extraction: After cooling, the colored adduct is extracted with an organic solvent (e.g., n-butanol).

-

Measurement: The absorbance of the organic layer is measured at a specific wavelength (typically 532 nm).

-

Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA.

Xanthine Oxidase Activity Assay

Principle: The activity of xanthine oxidase can be determined by measuring the rate of formation of uric acid from xanthine. The increase in uric acid concentration is monitored spectrophotometrically by the increase in absorbance at 293 nm.

Protocol Overview:

-

Reaction Mixture: A reaction buffer containing a known concentration of xanthine is prepared.

-

Enzyme Addition: The sample containing xanthine oxidase is added to the reaction mixture to initiate the reaction.

-

Spectrophotometric Measurement: The increase in absorbance at 293 nm is recorded over time at a constant temperature (e.g., 25°C or 37°C).

-

Calculation of Activity: The rate of the reaction (change in absorbance per minute) is used to calculate the enzyme activity, typically expressed in units per milliliter or milligram of protein.

Experimental Workflow: Investigating this compound's Effect on Endothelial Function

The following diagram outlines a typical experimental workflow to assess the impact of this compound on endothelial function.

Conclusion

The pharmacological profile of this compound is considerably more complex than its traditional role as a urate-lowering agent suggests. Its ability to inhibit xanthine oxidase not only reduces uric acid production but also significantly attenuates oxidative stress by decreasing the generation of reactive oxygen species. This antioxidant effect, coupled with its capacity to modulate key inflammatory pathways such as NF-κB and the NLRP3 inflammasome, contributes to its beneficial effects on endothelial function.

While the promise of these pleiotropic effects translating into significant cardiovascular protection in broad populations with ischemic heart disease has not been borne out in large clinical trials like ALL-HEART, the evidence for its positive impact on surrogate markers of cardiovascular health, particularly in specific patient cohorts, remains compelling. For researchers and drug development professionals, a thorough understanding of these non-canonical mechanisms is crucial. It not only provides a more complete picture of this compound's therapeutic actions but also opens up new avenues for research into the therapeutic potential of xanthine oxidase inhibition in a wider range of pathologies characterized by oxidative stress and inflammation. Further investigation into the nuanced effects of this compound in different disease contexts is warranted to fully harness its therapeutic potential beyond the management of gout.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. This compound as a cardiovascular drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Xanthine Oxidase by this compound Prevents Skeletal Muscle Atrophy: Role of p38 MAPKinase and E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Assay Procedure for Xanthine Oxidase Microbial [merckmillipore.com]

- 7. Research Portal [scholarship.libraries.rutgers.edu]

- 8. mcw.edu [mcw.edu]

- 9. Beyond urate lowering: neuroprotective potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nwlifescience.com [nwlifescience.com]

- 11. This compound induces innate immune responses through mitogen-activated protein kinase signaling pathways in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 16. This compound and endothelial function: A systematic review with meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flow-mediated dilation protocol and image analysis [bio-protocol.org]

- 18. This compound reverses liver damage induced by chronic carbon tetrachloride treatment by decreasing oxidative stress, TGF-β production and NF-κB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound, quercetin and rutin ameliorate renal NLRP3 inflammasome activation and lipid accumulation in fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. e-century.us [e-century.us]

- 22. ahajournals.org [ahajournals.org]

- 23. 3hbiomedical.com [3hbiomedical.com]

Allopurinol as a Chemical Probe for Xanthine Oxidase Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a critical enzyme that plays a central role in purine metabolism. It catalyzes the final two steps in the purine degradation pathway: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] The overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[1] Beyond its role in purine breakdown, xanthine oxidase is a significant source of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, implicating it in various pathological processes including inflammation, ischemia-reperfusion injury, and cardiovascular diseases.[1][3]

Allopurinol, a structural analog of the natural purine base hypoxanthine, is a cornerstone therapy for conditions associated with hyperuricemia.[4][5] Its potent inhibitory effect on xanthine oxidase has made it an invaluable tool not only in the clinical management of gout but also as a chemical probe in research settings.[3][6] This technical guide provides a comprehensive overview of the use of this compound to investigate the activity and function of xanthine oxidase, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action of this compound on Xanthine Oxidase

This compound exerts its inhibitory effect on xanthine oxidase through a multi-faceted mechanism involving both the parent drug and its primary metabolite.

-

Competitive Inhibition by this compound: this compound is a structural analog of hypoxanthine and acts as a competitive inhibitor of xanthine oxidase.[7] It binds to the active site of the enzyme, preventing the binding and subsequent oxidation of the natural substrates, hypoxanthine and xanthine.[7] At lower concentrations, this compound also serves as a substrate for the enzyme.[3]

-

Metabolism to Oxypurinol: this compound is rapidly metabolized in vivo by xanthine oxidase to its active metabolite, oxypurinol (also known as alloxanthine).[5][7] Oxypurinol is also an inhibitor of xanthine oxidase and has a significantly longer half-life than this compound, contributing to the sustained therapeutic effect of the drug.[4]

-

Non-competitive Inhibition by Oxypurinol: Oxypurinol acts as a potent, non-competitive inhibitor of xanthine oxidase.[3][8] It forms a stable complex with the reduced molybdenum (Mo(IV)) center in the enzyme's active site, effectively rendering the enzyme inactive.[9] The regeneration of the active enzyme is a slow process, contributing to the long-lasting inhibition.[9]

-

Feedback Inhibition: The inhibition of xanthine oxidase by this compound and oxypurinol leads to an accumulation of hypoxanthine and xanthine.[4] These purine bases can be reutilized in the purine salvage pathway for the synthesis of nucleotides and nucleic acids.[5] The resulting increase in nucleotide concentrations can cause feedback inhibition of de novo purine synthesis.[5]

Caption: Mechanism of Xanthine Oxidase Inhibition by this compound.

Quantitative Data: this compound and Oxypurinol Inhibition

The inhibitory potency of this compound and its metabolite oxypurinol against xanthine oxidase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe their efficacy.

| Inhibitor | Parameter | Value | Substrate | Organism/Source | Reference |

| This compound | IC50 | 2.84 ± 0.41 µM | Xanthine | Bovine Milk | [10] |

| IC50 | 0.13 µg/mL | Hypoxanthine | Not Specified | [11] | |

| IC50 | 0.11 µg/mL | Xanthine | Not Specified | [11] | |

| IC50 | 6.94 ± 0.32 µg/mL | Xanthine | Not Specified | [12] | |

| Ki | 2.12 µM | Xanthine | Bovine Milk | [10] | |

| Oxypurinol | - | Less effective in vitro than this compound | Hypoxanthine | Recombinant Human | [9][13] |

Experimental Protocols

In Vitro Xanthine Oxidase Activity Assay (Spectrophotometric)

This protocol details a common method for measuring xanthine oxidase activity and its inhibition by this compound by monitoring the formation of uric acid, which absorbs light at 290-295 nm.[10][14][15]

4.1.1 Principle

Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid production can be determined by measuring the increase in absorbance at 290-295 nm over time. The inhibitory effect of this compound is quantified by measuring the reduction in this rate.

4.1.2 Reagents and Materials

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

This compound (inhibitor)

-

Sodium phosphate buffer (e.g., 100 mM, pH 7.5) or Tris-HCl buffer (e.g., 0.1 M, pH 7.5)[10][14]

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

UV-Vis Spectrophotometer or microplate reader

-

Cuvettes or UV-transparent microplates

4.1.3 Solution Preparation

-

Buffer: Prepare 100 mM sodium phosphate buffer, pH 7.5.

-

Xanthine Stock Solution: Dissolve xanthine in 0.1 M NaOH to create a stock solution (e.g., 10 mM).[10] Dilute this stock in the assay buffer to the desired working concentrations (e.g., 0.25 to 2.00 µM).[10]

-

This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 20 mg/mL).[10] Further dilute in the assay buffer to achieve a range of final assay concentrations (e.g., 0 to 1.25 µM).[10]

-

Xanthine Oxidase Solution: Dilute the commercial enzyme solution in ice-cold assay buffer to a working concentration (e.g., 0.1-0.2 U/mL).[14] Keep the enzyme solution on ice.

4.1.4 Assay Procedure

-

Set the spectrophotometer to 295 nm and the temperature to 25°C or 37°C.[10]

-

In a cuvette, prepare the reaction mixture by adding the assay buffer, the this compound solution (or vehicle control, e.g., buffer with a small percentage of DMSO), and the xanthine oxidase solution.

-

Incubate the mixture for a pre-determined time (e.g., 10 minutes) at the assay temperature to allow the inhibitor to bind to the enzyme.[10]

-

Initiate the reaction by adding the xanthine substrate solution and mix immediately.

-

Monitor the increase in absorbance at 295 nm for several minutes, recording the absorbance at regular intervals (e.g., every 30 seconds).

-

A blank reaction containing all components except the enzyme should be run to correct for any background absorbance changes.

4.1.5 Data Analysis

-

Calculate the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

-

Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for In Vitro Xanthine Oxidase Inhibition Assay.

Analysis of Purines by High-Performance Liquid Chromatography (HPLC)

To gain a more detailed understanding of the effects of this compound, it is often necessary to measure the concentrations of hypoxanthine, xanthine, and uric acid in biological samples.[16]

4.2.1 Principle

Reverse-phase HPLC with UV detection can be used to separate and quantify hypoxanthine, xanthine, and uric acid.

4.2.2 Sample Preparation

-

Cell Culture: For cell-based assays, cells can be treated with this compound, followed by the addition of hypoxanthine to stimulate uric acid production.[17] The supernatant can then be collected for analysis.

-

Biological Fluids (e.g., Urine, Serum): Samples may require deproteinization (e.g., with acetonitrile) and centrifugation before injection into the HPLC system.[16]

4.2.3 HPLC Conditions (Example)

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[16]

-

Flow Rate: Typically 0.4-1.0 mL/min.[16]

-

Detection: UV detector set at wavelengths appropriate for the purines (e.g., 293 nm for uric acid).[18]

-

Quantification: Concentrations are determined by comparing the peak areas of the samples to those of known standards.

Signaling Pathways Involving Xanthine Oxidase

Xanthine oxidase is not only a key enzyme in purine catabolism but also a significant generator of ROS, which can act as signaling molecules and contribute to cellular damage.

5.1 Purine Degradation and ROS Production

The conversion of hypoxanthine to xanthine and xanthine to uric acid by xanthine oxidase is accompanied by the reduction of molecular oxygen, leading to the production of superoxide (O2•−) and hydrogen peroxide (H2O2).[1][19] This ROS production links purine metabolism to oxidative stress.

5.2 Downstream Effects of XO-Derived ROS

Elevated ROS levels resulting from increased xanthine oxidase activity can trigger various downstream signaling pathways implicated in inflammation and disease progression. For instance, ROS can activate the NLRP3 inflammasome, a key component of the innate immune system, leading to the production of pro-inflammatory cytokines like IL-1β and IL-18.[20][21] This highlights the role of xanthine oxidase as a potential therapeutic target in inflammatory conditions beyond gout.

Caption: Purine Degradation, ROS Production, and Downstream Signaling.

Use of this compound in In Vivo Studies

This compound is widely used in animal models to probe the physiological and pathophysiological roles of xanthine oxidase.

-

Administration: this compound can be administered to animals via oral gavage or intraperitoneally.[22][23]

-

Dosage: The effective dose can vary depending on the animal model and the desired level of xanthine oxidase inhibition. For example, doses of 5 mg/100g body weight have been used in rats.[23]

-

Monitoring Efficacy: The efficacy of this compound treatment in vivo is typically assessed by measuring uric acid levels in serum or urine.[23] A significant decrease in uric acid and a corresponding increase in hypoxanthine and xanthine levels indicate effective inhibition of xanthine oxidase.

Conclusion and Considerations

This compound is a powerful and specific chemical probe for investigating the function of xanthine oxidase. Its well-characterized mechanism of action and the availability of established assay protocols make it an essential tool for researchers in various fields.

Key Considerations:

-

Metabolism to Oxypurinol: When interpreting results, especially from in vivo studies, it is crucial to consider that the observed effects are due to the combined action of this compound and its more potent, longer-lasting metabolite, oxypurinol.[4][9]

-

Substrate Choice: The inhibitory kinetics of this compound can be influenced by whether hypoxanthine or xanthine is used as the substrate in in vitro assays.

-

Potential for Off-Target Effects: At high concentrations, this compound and oxypurinol may have effects independent of xanthine oxidase inhibition, such as inhibiting de novo purine synthesis by mechanisms other than feedback inhibition.[24]

By carefully designing experiments and considering these factors, researchers can effectively utilize this compound to elucidate the multifaceted roles of xanthine oxidase in health and disease.

References

- 1. Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. trc-p.nl [trc-p.nl]

- 9. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. herbmedpharmacol.com [herbmedpharmacol.com]

- 11. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mtc-usa.com [mtc-usa.com]

- 17. Frontiers | Anti-hyperuricemia effect of hesperetin is mediated by inhibiting the activity of xanthine oxidase and promoting excretion of uric acid [frontiersin.org]

- 18. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound, an inhibitor of xanthine oxidase, reduces uric acid levels and modifies the signs associated with copper deficiency in rats fed fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. JCI - Effects of this compound and oxipurinol on purine synthesis in cultured human cells [jci.org]

The Anti-Inflammatory Properties of Allopurinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol, a cornerstone in the management of hyperuricemia and gout, is increasingly recognized for its significant anti-inflammatory properties that extend beyond its primary function as a xanthine oxidase inhibitor. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects, supported by quantitative data from preclinical and in vitro studies. We detail the experimental protocols used to elucidate these properties and present key signaling pathways and experimental workflows as visualizations. This document serves as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of this compound in inflammatory diseases.

Introduction

This compound is a structural isomer of hypoxanthine and has been a first-line therapy for conditions associated with hyperuricemia, such as gout, for decades.[1][2] Its primary mechanism of action is the inhibition of xanthine oxidase, an enzyme crucial for the conversion of hypoxanthine to xanthine and then to uric acid.[3] While its efficacy in lowering serum uric acid levels is well-established, a growing body of evidence highlights its direct and indirect anti-inflammatory effects. These properties are not solely attributable to the reduction of uric acid crystals but also involve the modulation of key inflammatory pathways, making this compound a subject of interest for its potential role in a broader range of inflammatory conditions.[4][5] This guide synthesizes the current understanding of this compound's anti-inflammatory actions, providing a technical overview for the scientific community.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through several interconnected mechanisms:

Inhibition of Xanthine Oxidase and Reduction of Reactive Oxygen Species (ROS)

The catalytic activity of xanthine oxidase is a significant source of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide.[6] By inhibiting xanthine oxidase, this compound and its active metabolite, oxypurinol, decrease the production of these potent oxidants.[4][6] Oxidative stress is a key driver of inflammation, and by mitigating ROS production, this compound can downregulate inflammatory signaling.[7]

Modulation of the NLRP3 Inflammasome

The NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[8] this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[4][9] This inhibition is, in part, due to the reduction of ROS, which are known activators of the NLRP3 inflammasome.[9] Furthermore, this compound may have more direct inhibitory effects on the components of this pathway.[10]

Effects on Immune Cells

This compound has been demonstrated to modulate the function of various immune cells involved in the inflammatory cascade:

-

Neutrophils: this compound can reduce neutrophil adhesion to the endothelium, a critical step in the recruitment of these cells to sites of inflammation.[11] This is potentially mediated by the downregulation of CXC chemokines.[11]

-

T Cells: In-vitro studies have shown that this compound can diminish the activation of human T cells.[12] This includes reducing the upregulation of the activation marker CD69 and decreasing the production of the pro-inflammatory cytokines interferon-gamma (IFN-γ) and interleukin-2 (IL-2).[12][13]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory properties of this compound from various in vitro and in vivo studies.

Table 1: Inhibition of Xanthine Oxidase by this compound

| Parameter | Value | Species/System | Reference |

| IC50 | 1.99 µg/mL | Bovine Milk Xanthine Oxidase | [14] |

| IC50 | 2.84 ± 0.41 µM | Bovine Milk Xanthine Oxidase | [15] |

| IC50 | 6.94 ± 0.32 µg/mL | Bovine Milk Xanthine Oxidase | [1] |

| IC50 | 10.73 µM | Not Specified | [16] |

Table 2: In Vitro Effects of this compound on T-Cell Activation and Cytokine Production

| Parameter | Concentration | Effect | Cell Type | Reference | | :--- | :--- | :--- | :--- |[12] | | CD69 Upregulation | 300 µg/mL | 38% reduction in CD4+ T cells | Human PBMCs |[12] | | CD69 Upregulation | 300 µg/mL | 30% reduction in CD8+ T cells | Human PBMCs |[12] | | IFN-γ Production | 300 µg/mL | Significant decrease | Human PBMCs |[12] | | IL-2 Production | 300 µg/mL | Significant decrease | Human PBMCs |[12] |

Table 3: In Vivo Anti-Inflammatory Effects of this compound

| Model | Species | Dose | Effect | Reference |

| Peroxochromate-induced arthritis | Mouse | ED50: 80 ± 14 µmol/kg/day | Dose-dependent suppression of arthritis | [17] |

| Carrageenan-induced paw edema | Rat | 12.5, 25, 50 mg/kg | Dose-dependent reduction in edema volume | [18] |

| Endotoxemic liver injury | Mouse | Not specified | >57% reduction in adherent leukocytes | [11] |

| Endotoxemic liver injury | Mouse | Not specified | >83% reduction in CXC chemokines | [11] |

| Renal Ischemia-Reperfusion | Rat | 10 and 50 mg/kg | Downregulation of TNF-α, IL-1β, and IL-6 | [19] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Xanthine Oxidase Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored spectrophotometrically.

-

Methodology:

-

A reaction mixture is prepared containing sodium phosphate buffer (pH 7.4), xanthine oxidase enzyme (from bovine milk), and the test compound (this compound) at various concentrations.[20]

-

The mixture is incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 10 minutes).[20]

-

The reaction is initiated by the addition of the substrate, xanthine.[20]

-

The change in absorbance is monitored at 295 nm, the wavelength at which uric acid absorbs light, over time.[20]

-

The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined.[20]

-

Carrageenan-Induced Paw Edema in Rodents

-

Principle: This is a widely used in vivo model to screen for acute anti-inflammatory activity. Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema.

-

Methodology:

-

Rodents (rats or mice) are randomly assigned to control and treatment groups.[18]

-

The test compound (this compound) or vehicle is administered, typically intraperitoneally or orally, at various doses 30-60 minutes prior to carrageenan injection.[18][21]

-

A subplantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of each animal.[21][22]

-

The volume of the paw is measured at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[22]

-

The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is then determined.[18]

-

In Vitro T-Cell Activation and Cytokine Production Assay

-

Principle: This assay assesses the effect of a compound on the activation and cytokine production of T lymphocytes in response to stimulation.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Hypaque density gradient centrifugation.[12]

-

PBMCs are cultured in the presence or absence of the test compound (this compound) at various concentrations.[12]

-

T-cell activation is induced using polyclonal activators (e.g., anti-CD3 and anti-CD28 antibodies) or specific antigens.[12]

-

Activation Marker Expression: After a short incubation period (e.g., 5 hours), the expression of early activation markers like CD69 on CD4+ and CD8+ T cells is analyzed by flow cytometry.[12]

-

Cytokine Production: For cytokine analysis, cells are stimulated for a longer duration (e.g., 18-20 hours). The frequency of cytokine-producing cells (e.g., IFN-γ, IL-2) is determined by ELISpot assay, or cytokine levels in the supernatant are measured by ELISA.[12]

-

Reactive Oxygen Species (ROS) Measurement

-

Principle: This assay quantifies the levels of intracellular ROS in cells treated with a compound of interest.

-

Methodology:

-

Cells (e.g., fibroblast-like synoviocytes or cardiomyocytes) are cultured and treated with a pro-inflammatory stimulus in the presence or absence of this compound.[9][23]

-

A fluorescent probe that is sensitive to ROS (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) is added to the cells and incubated.

-

Upon entering the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or a fluorescence microscope.[9]

-

NLRP3 Inflammasome Activation Assay (Western Blot)

-

Principle: This method is used to assess the effect of a compound on the expression of key proteins in the NLRP3 inflammasome pathway.

-

Methodology:

-

Cells (e.g., macrophages or fibroblast-like synoviocytes) are primed with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[8][9]

-

The cells are then treated with the test compound (this compound) followed by an NLRP3 activator (e.g., ATP or uric acid).[9]

-

Cell lysates and supernatants are collected.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF) and probed with primary antibodies specific for NLRP3, ASC, caspase-1, and IL-1β.[8][9]

-

Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the relative protein expression levels.[9]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the anti-inflammatory properties of this compound.

Caption: Mechanism of this compound's Anti-inflammatory Action.

Caption: this compound's Inhibition of the NLRP3 Inflammasome Pathway.

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Conclusion

The anti-inflammatory properties of this compound are multifaceted and extend beyond its well-documented effects on uric acid metabolism. Through the inhibition of xanthine oxidase and the subsequent reduction of reactive oxygen species, this compound can modulate key inflammatory pathways, including the NLRP3 inflammasome, and alter the function of crucial immune cells like neutrophils and T cells. The quantitative data and experimental models presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound in a variety of inflammatory and autoimmune diseases. For drug development professionals, these insights may open new avenues for repurposing this compound or developing novel therapies that target the intricate interplay between metabolic and inflammatory pathways. Future research should focus on elucidating the precise molecular interactions of this compound with inflammatory signaling components and conducting well-designed clinical trials to validate its efficacy in non-gout-related inflammatory conditions.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigating the Anti-inflammatory Effect of this compound on the Prevention of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Systemic this compound administration reduces malondialdehyde, interleukin 6, tumor necrosis factor α, and increases vascular endothelial growth factor in random flap Wistar rats exposed to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of this compound and Disulfiram Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Beyond urate lowering: Analgesic and anti-inflammatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits CXC chemokine expression and leukocyte adhesion in endotoxemic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound reduces antigen-specific and polyclonal activation of human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. inabj.org [inabj.org]

- 15. herbmedpharmacol.com [herbmedpharmacol.com]

- 16. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of this compound on in vivo suppression of arthritis in mice and ex vivo modulation of phagocytic production of oxygen radicals in whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound Protective Effect of Renal Ischemia by Downregulating TNF-α, IL-1β, and IL-6 Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. inotiv.com [inotiv.com]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound modulates reactive oxygen species generation and Ca2+ overload in ischemia-reperfused heart and hypoxia-reoxygenated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Allopurinol's Role in Modulating Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol, a cornerstone in the management of hyperuricemia and gout, is primarily recognized for its function as a competitive inhibitor of xanthine oxidase. This action effectively curtails the production of uric acid. However, a growing body of evidence reveals that this compound's pharmacological reach extends beyond this well-established mechanism, demonstrating a significant capacity to modulate critical cellular signaling pathways. This technical guide provides an in-depth exploration of this compound's influence on key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), apoptosis, and Nuclear Factor-Kappa B (NF-κB) pathways. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's broader cellular effects, potentially unlocking new therapeutic avenues.

Introduction

For decades, this compound and its active metabolite, oxypurinol, have been pivotal in clinical practice for their ability to lower serum uric acid levels by inhibiting xanthine oxidase, the terminal enzyme in purine metabolism[1][2][3][4]. This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid[1][2][3][4]. While its efficacy in treating gout is undisputed, emerging research highlights this compound's capacity to interact with and modulate fundamental cellular signaling networks. These interactions have significant implications for cellular processes such as inflammation, immune response, and programmed cell death. Understanding these non-canonical effects is crucial for a complete comprehension of this compound's therapeutic profile and for identifying novel applications in various disease contexts.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that translates extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. This compound has been shown to induce innate immune responses through the activation of specific MAPK components, namely c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK)[5]. This activation leads to the phosphorylation of these kinases, which in turn upregulates the expression of pro-inflammatory cytokines.

Quantitative Data: this compound's Impact on Cytokine Expression

Studies have demonstrated a concentration-dependent effect of this compound on the production of key cytokines by T-cells. A significant reduction in the secretion of Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) has been observed at a concentration of 300 μg/ml[6].

| Cytokine | This compound Concentration | Effect | Reference |

| IFN-γ | 300 μg/ml | Significant decrease in production | [6] |

| IL-2 | 300 μg/ml | Significant decrease in production | [6] |

Experimental Protocol: Western Blot for MAPK Phosphorylation

The following protocol provides a general framework for assessing the phosphorylation status of JNK and ERK in response to this compound treatment.

1. Cell Culture and Treatment:

- Culture a suitable cell line (e.g., HL-60) in appropriate media.

- Treat cells with varying concentrations of this compound for specific time points. Include an untreated control.

2. Cell Lysis:

- Wash cells with ice-cold PBS.

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge the lysate to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. Gel Electrophoresis:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

- Separate the proteins by SDS-PAGE on a polyacrylamide gel.

5. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

6. Blocking:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

7. Antibody Incubation:

- Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated ERK (p-ERK) overnight at 4°C.

- Also, probe separate membranes with antibodies for total JNK and total ERK to serve as loading controls.

- Wash the membranes extensively with TBST.

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

8. Detection:

- Wash the membranes again with TBST.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

9. Analysis:

- Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway Diagram: this compound-Induced MAPK Activation

Caption: this compound-induced activation of the MAPK pathway.

Modulation of Apoptosis Signaling

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. This compound has been shown to modulate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.

Intrinsic Apoptosis Pathway

The intrinsic pathway is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. In the context of ischemia-reperfusion injury, there is an observed upregulation of Bax and a downregulation of Bcl-2, leading to apoptosis. This compound treatment has been shown to counteract these changes, thereby exerting a protective effect[7].

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface. This compound has been found to sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis by upregulating the expression of Death Receptor 5 (DR5)[8][9]. This upregulation is mediated by the transcription factor CHOP (C/EBP homologous protein)[8].

Quantitative Data: this compound's Effect on Apoptosis-Related Proteins

| Protein/Parameter | Cell/Tissue Type | This compound Treatment | Effect | Reference |

| Bax | Rat Kidney (Ischemia-Reperfusion) | Pretreatment | Downregulation (qualitative) | [7] |

| Bcl-2 | Rat Kidney (Ischemia-Reperfusion) | Pretreatment | Upregulation (qualitative) | [7] |

| Caspase-3 | Rat Kidney (Ischemia-Reperfusion) | Pretreatment | Downregulation (qualitative) | [7] |

| DR5 Surface Expression | PC-3 and DU145 Prostate Cancer Cells | 200 μmol/L for 24h | Increased expression (qualitative) | [9][10] |

| Apoptotic Rate (TUNEL) | Rat Kidney (Ischemia-Reperfusion) | Pretreatment | (12.6±3.4)% vs (32.8±8.9)% in IR group | [7] |

Experimental Protocols

This protocol allows for the detection of DNA fragmentation, a hallmark of apoptosis.

1. Sample Preparation:

- Fix cells or tissue sections with 4% paraformaldehyde.

- Permeabilize the samples with 0.2% Triton X-100.

2. TUNEL Reaction:

- Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotinylated dUTP to the 3'-OH ends of fragmented DNA.

3. Detection:

- Incubate the samples with Streptavidin-HRP, which binds to the biotinylated nucleotides.

- Add a substrate for HRP, such as DAB (3,3'-diaminobenzidine), to generate a colored precipitate in apoptotic cells.

4. Counterstaining and Visualization:

- Counterstain the nuclei with a suitable dye (e.g., hematoxylin).

- Visualize the stained samples under a light microscope. Apoptotic nuclei will appear dark brown.

A similar protocol to the one described for MAPK signaling can be used. Primary antibodies specific for Bax, Bcl-2, cleaved Caspase-3, and DR5 should be utilized.

Signaling Pathway Diagrams

Caption: this compound's modulation of the intrinsic apoptosis pathway.

Caption: this compound enhances TRAIL-induced extrinsic apoptosis.

Inhibition of Nuclear Factor-Kappa B (NF-κB) Signaling

The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response, controlling the expression of numerous genes involved in immunity and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.